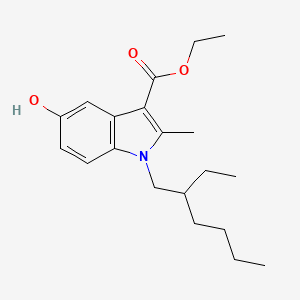![molecular formula C24H16BrNO2 B15015398 3-(4-{[(1E,2E)-3-(4-bromophenyl)prop-2-en-1-ylidene]amino}phenyl)-2H-chromen-2-one](/img/structure/B15015398.png)
3-(4-{[(1E,2E)-3-(4-bromophenyl)prop-2-en-1-ylidene]amino}phenyl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{4-[(E)-[(2E)-3-(4-BROMOPHENYL)PROP-2-EN-1-YLIDENE]AMINO]PHENYL}-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of chalcones. Chalcones are known for their diverse biological activities and are often used as precursors in the synthesis of various pharmacologically active compounds. This particular compound features a bromophenyl group, which can significantly influence its chemical reactivity and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(E)-[(2E)-3-(4-BROMOPHENYL)PROP-2-EN-1-YLIDENE]AMINO]PHENYL}-2H-CHROMEN-2-ONE typically involves a multi-step process. One common method includes the condensation of 4-bromoacetophenone with 4-aminobenzaldehyde under basic conditions to form the intermediate Schiff base. This intermediate is then subjected to cyclization with 2-hydroxyacetophenone in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-{4-[(E)-[(2E)-3-(4-BROMOPHENYL)PROP-2-EN-1-YLIDENE]AMINO]PHENYL}-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
3-{4-[(E)-[(2E)-3-(4-BROMOPHENYL)PROP-2-EN-1-YLIDENE]AMINO]PHENYL}-2H-CHROMEN-2-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE).
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-{4-[(E)-[(2E)-3-(4-BROMOPHENYL)PROP-2-EN-1-YLIDENE]AMINO]PHENYL}-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets. For instance, as an MAO inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters like dopamine and serotonin. This can lead to increased levels of these neurotransmitters in the brain, which may have therapeutic effects in conditions like depression and Alzheimer’s disease .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-3-(4-Bromophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one: Another chalcone derivative with similar biological activities.
(2E)-3-(2,6-Dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: Known for its antimicrobial properties.
(2E)-3-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one: Studied for its potential use in materials science.
Uniqueness
What sets 3-{4-[(E)-[(2E)-3-(4-BROMOPHENYL)PROP-2-EN-1-YLIDENE]AMINO]PHENYL}-2H-CHROMEN-2-ONE apart is its unique combination of a bromophenyl group and a chromenone structure. This combination can enhance its chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C24H16BrNO2 |
|---|---|
Poids moléculaire |
430.3 g/mol |
Nom IUPAC |
3-[4-[[(E)-3-(4-bromophenyl)prop-2-enylidene]amino]phenyl]chromen-2-one |
InChI |
InChI=1S/C24H16BrNO2/c25-20-11-7-17(8-12-20)4-3-15-26-21-13-9-18(10-14-21)22-16-19-5-1-2-6-23(19)28-24(22)27/h1-16H/b4-3+,26-15? |
Clé InChI |
OSZCMIRKLTVHCW-HUHBOQILSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)N=C/C=C/C4=CC=C(C=C4)Br |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)N=CC=CC4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2E)-2-(2-chloro-5-nitrobenzylidene)hydrazinyl]-4H-1,2,4-triazol-4-amine](/img/structure/B15015315.png)
![N-[2-({(2E)-2-[4-(heptyloxy)benzylidene]hydrazinyl}carbonyl)phenyl]-2-methylbenzamide](/img/structure/B15015317.png)
![2-[(E)-[(4-Fluorophenyl)imino]methyl]-6-iodo-4-methylphenol](/img/structure/B15015318.png)
![N',N''-[oxybis(ethane-2,1-diyloxybenzene-4,1-diylcarbonyl)]bis(4-nitrobenzohydrazide)](/img/structure/B15015331.png)
![3-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B15015334.png)
![6-[2-(3-nitrophenyl)-5-phenyl-1H-imidazol-4-yl]-1H,3H-benzo[de]isochromene-1,3-dione](/img/structure/B15015337.png)
![4-chloro-2-[(E)-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethylphenol](/img/structure/B15015342.png)
![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(3Z)-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B15015350.png)
![Phenol, 4-chloro-2-[[(4-methoxyphenyl)imino]methyl]-3,5-dimethyl-](/img/structure/B15015351.png)

![(3E)-N-(3-Chloro-2-methylphenyl)-3-{[(2,4-dihydroxyphenyl)formamido]imino}butanamide](/img/structure/B15015365.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B15015376.png)
![4-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 3,4,5-trimethoxybenzoate](/img/structure/B15015379.png)
![N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B15015382.png)
